molecular formula C22H23N3OS B2707571 (4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226458-16-7

(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No.: B2707571
CAS No.: 1226458-16-7
M. Wt: 377.51
InChI Key: RXTQJXYNIMXUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C22H23N3OS and a molecular weight of 377.51. It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a thiomorpholino group and a dimethylphenylamino group attached to the quinoline nucleus.


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

Quinoline derivatives exhibit distinct electronic absorption, excitation, and fluorescence properties influenced by their structure and the solvent environment. The study by Al-Ansari (2016) on 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones highlights the impact of solvent polarity and hydrogen-bonding capabilities on these compounds' spectroscopic behaviors. Quantum chemistry calculations further elucidate the stabilization mechanisms of different conformers, providing insights into the electronic structures and fluorescence characteristics of these molecules (Al-Ansari, 2016).

Antagonistic Activity on Alpha(2C)-Adrenoceptors

The structure-activity relationship (SAR) studies on quinoline derivatives as alpha(2C)-adrenoceptor antagonists identify critical structural features necessary for activity and selectivity. For instance, a substituent in the 3-position of the quinoline ring is essential for antagonist potency. These findings offer a framework for designing selective antagonists for therapeutic applications, showcasing the versatility of quinoline derivatives in medicinal chemistry (Höglund et al., 2006).

Photocyclisation to Quinolines

The synthesis approach involving photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes offers a route to various substituted quinolines. This method demonstrates the regioselective synthesis of annulated quinolines, highlighting the synthetic versatility and the influence of substituent patterns on the product distribution, which is crucial for developing novel quinoline-based compounds with desired properties (Austin et al., 2007).

Carbon-14 Radiosynthesis

The carbon-14 radiosynthesis of quinolin-2(1H)-one derivatives, such as [14C]XEN-D0401, illustrates the application of quinoline derivatives in radiolabeled studies for pharmacokinetics and metabolic profiling. This work demonstrates the complex synthetic strategies and the relevance of quinoline derivatives in developing radiopharmaceuticals and tracer compounds for biomedical research (Kitson et al., 2010).

Mechanism of Action

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the development of novel cytotoxic drugs using the quinoline scaffold with potent activity and selectivity remains an interesting field of research .

Properties

IUPAC Name

[4-(3,5-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)23-20-14-21(22(26)25-7-9-27-10-8-25)24-19-6-4-3-5-18(19)20/h3-6,11-14H,7-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTQJXYNIMXUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.